1H-pyrido[4,3-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrido 4,3 D Pyrimidin 4 One
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 1H-pyrido[4,3-d]pyrimidin-4-ones often rely on the cyclization of appropriately substituted pyridine (B92270) precursors. These routes are well-established and provide reliable access to the core structure.
Aminonicotinic Acid Cyclization Pathways
A primary and classical route to 1H-pyrido[4,3-d]pyrimidin-4-one involves the cyclization of derivatives of 4-aminonicotinic acid. This pathway typically begins with the acylation of the amino group of a 4-aminonicotinate ester, followed by cyclization. For instance, the treatment of ethyl 4-amidonicotinate with amines can yield a 4-amidonicotinamide intermediate. This intermediate can then be cyclized to the desired pyrido[4,3-d]pyrimidin-4-one either by prolonged exposure to the amine or through thermal induction. rsc.org
The general sequence involves two key transformations:
Amidation: The starting 4-aminonicotinic acid or its ester is first converted into an N-acyl derivative or an amidine.
Cyclization: The resulting intermediate undergoes an intramolecular reaction, where the nitrogen from the amide or amidine attacks the carbonyl carbon of the carboxylic acid or ester group on the pyridine ring, leading to the formation of the pyrimidinone ring.
The reaction conditions for the cyclization step are crucial and can influence the final yield of the product.
Pyridooxazinone Ring-Opening Strategies
Another established method for synthesizing 1H-pyrido[4,3-d]pyrimidin-4-ones utilizes a pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one as a key intermediate. rsc.org This strategy involves a ring-opening and subsequent ring-closing cascade. The pyridooxazinone, which can be prepared from 4-aminonicotinic acid, reacts with an amine. The amine attacks the carbonyl group of the oxazinone ring, leading to its opening and the formation of a 4-amidonicotinamide intermediate. This intermediate is the same as that formed in the aminonicotinic acid pathway. From this point, the intermediate cyclizes, either under the reaction conditions or upon heating, to afford the final this compound product. rsc.org This approach offers an alternative entry point to the crucial amidonicotinamide precursor, which then undergoes the final ring closure.
Advanced and Modern Synthesis Protocols
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the this compound skeleton and its analogues. These modern protocols include catalytic systems, multi-component reactions, and solid-phase synthesis techniques, which often provide advantages in terms of yield, purity, and molecular diversity.
Catalytic Approaches in this compound Synthesis
Transition metal catalysis and organocatalysis have become powerful tools in heterocyclic synthesis. While specific catalytic methods for this compound are part of a broader development in pyridopyrimidine synthesis, several catalytic systems have been effectively used for related isomers, showcasing the potential of these approaches. For example, copper-catalyzed tandem reactions have been developed for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. nih.gov These reactions proceed through a one-pot Ullmann-type C-N cross-coupling followed by an intramolecular amidation. nih.gov Similarly, bismuth(III) triflate has been employed as an efficient catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org The use of novel ionic liquid catalysts, such as DABCO-based systems, has also been reported for the synthesis of pyrimido[4,5-d]pyrimidines, highlighting the ongoing innovation in catalyst design for these heterocyclic systems. oiccpress.com These catalytic methods often feature mild reaction conditions, operational simplicity, and good functional group tolerance. nih.gov
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient strategy for building complex molecules. preprints.org Several MCRs have been developed for the synthesis of various pyridopyrimidine scaffolds, including the pyrido[4,3-d]pyrimidine (B1258125) system. researchgate.net These reactions offer significant advantages, such as reduced synthesis time, lower waste production, and the ability to generate diverse molecular libraries by simply varying the starting components. preprints.org
A common MCR approach for related pyrido[2,3-d]pyrimidines involves the condensation of an aminopyrimidine (like 6-aminouracil), an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile). scirp.orgnih.gov This type of reaction can be catalyzed by various catalysts, including Lewis acids such as bismuth(III) triflate or indium(III) bromide, and can sometimes be performed under solvent-free conditions or in aqueous media. scirp.orgnih.gov The mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization steps to yield the final fused heterocyclic product. nih.gov The versatility of MCRs makes them a powerful tool for the discovery of new derivatives of the core this compound structure. researchgate.netmdpi.com
Solid-Phase Synthesis Techniques for Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique primarily used in combinatorial chemistry to rapidly generate large libraries of compounds. mdpi.com This methodology has been successfully applied to the synthesis of various heterocyclic structures, including derivatives of pyridopyrimidines. For instance, a solid-phase synthesis of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones has been developed. acs.org In this approach, a resin-bound secondary amine is acylated, and subsequent sequential substitutions on the pyridopyrimidine core allow for the introduction of diverse functional groups. acs.org
The key advantages of SPOS include the simplification of purification, as excess reagents and soluble by-products are washed away from the resin-bound product, and the potential for automation. Although a specific solid-phase synthesis for this compound itself is not detailed in the provided sources, the successful application of this technique to the closely related [2,3-d] isomer demonstrates its feasibility and utility for creating libraries of derivatives based on the broader pyridopyrimidine scaffold for further research and screening purposes. mdpi.comacs.org
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times, improving yields, and enhancing the efficiency of generating complex heterocyclic systems like pyridopyrimidines. This approach offers significant advantages over conventional heating methods.
Researchers have successfully employed microwave irradiation for the one-pot, multi-component synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov This method involves the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate, providing a high-yield pathway to derivatives with up to four points of diversity. nih.gov The use of microwave heating dramatically reduces reaction times compared to traditional thermal methods.
In a general procedure adaptable for such syntheses, a mixture of reactants, such as a pyridinium (B92312) salt and an enaminone, is placed in a microwave reactor. nih.gov The mixture, often in a solvent system like isopropyl alcohol and water with a base like sodium acetate, is irradiated at a specific temperature, for instance, 150 °C, for a short duration, typically around 30 minutes. nih.gov This rapid heating promotes efficient cyclization and condensation reactions. The optimization of reaction conditions, including temperature and time, is crucial for maximizing yields. nih.gov For instance, adjusting the temperature from 120 °C to 180 °C or prolonging the reaction time can significantly impact the outcome. nih.gov
Microwave assistance has also been applied to the synthesis of fused pyridothienopyrimidines, demonstrating the versatility of this technique for creating complex heterocyclic structures derived from a pyridopyrimidine core. znaturforsch.com
Functionalization and Derivatization Reactions
The this compound scaffold is a versatile template for chemical modification. Its functionalization and derivatization are key to exploring the structure-activity relationships (SAR) for various biological targets.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of the this compound core is central to developing novel therapeutic agents. A variety of synthetic routes allow for the introduction of diverse substituents at different positions of the pyridopyrimidine ring system.
One common strategy begins with a pre-functionalized pyridine derivative. For example, starting from 4-aminonicotinic acid, treatment with an appropriate reagent can lead to the formation of a pyrido[4,3-d] researchgate.netacs.orgoxazin-4-one intermediate. rsc.org This intermediate can then react with various amines to yield 4-amidonicotinamides, which subsequently cyclize upon heating or extended contact with the amine to form the desired 3-substituted pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org
A more advanced approach involves the acid-promoted cyclization of a cyano enamine to create a key intermediate, 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one. researchgate.net This intermediate allows for selective derivatization. The 4-methylthio group can be displaced by a wide range of anilines. Following this, the 2-methylthio group can be oxidized and subsequently substituted by various amines, enabling the synthesis of a diverse library of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-ones. researchgate.net
For related pyrido[3,4-d]pyrimidine (B3350098) systems, Suzuki cross-coupling reactions have been employed to introduce aryl or heteroaryl groups. For instance, an 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one can be coupled with boronic acids or their esters to yield 8-substituted derivatives. acs.org However, the success of such palladium-catalyzed reactions can be influenced by factors like the presence of Lewis-basic groups on the scaffold, which may interfere with the catalyst, and steric hindrance at the reaction site. nih.gov
The following table summarizes examples of synthetic methods used to generate substituted pyridopyrimidine analogues.
| Starting Material | Reagents/Conditions | Product Type | Ref |
| 4-Aminonicotinic Acid | 1. Acetic Anhydride; 2. Various Amines, Heat | 3-Substituted Pyrido[4,3-d]pyrimidin-4(3H)-ones | rsc.org |
| Cyano enamine | Acid, then 1. Anilines, 2. Oxidation, 3. Amines | 2,4-Disubstituted Pyrido[4,3-d]pyrimidin-5(6H)-ones | researchgate.net |
| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | (1H-Pyrazol-3-yl)boronic acid, Pd catalyst | 8-(1H-Pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | acs.org |
Regioselective Modifications and Chemical Reactivity
The inherent chemical reactivity of the this compound nucleus allows for regioselective modifications, which are crucial for fine-tuning the molecule's properties. The electron distribution within the fused ring system dictates the positions most susceptible to electrophilic or nucleophilic attack.
In the synthesis of related pyrazolo[3,4-b]pyridines, the regioselectivity of the condensation reaction between a 5-aminopyrazole and a non-symmetrical 1,3-dicarbonyl compound is determined by the relative electrophilicity of the two carbonyl groups. nih.gov A similar principle applies to the construction of the pyridopyrimidine ring, where careful choice of precursors can direct the formation of a specific regioisomer.
Electrochemical methods have been developed for the highly regioselective halogenation and trifluoromethylation of related 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net These catalyst-free and external oxidant-free conditions provide an efficient and environmentally friendly way to introduce halogens at specific positions on the pyrimidinone ring. researchgate.net Such C-H functionalization strategies can also be used to introduce sulfonyl and thiocyanato groups with high regioselectivity. researchgate.net
The reactivity of the pyridopyrimidine core is also evident in substitution reactions. As mentioned previously, the selective displacement of a 4-methylthio group in the presence of a 2-methylthio group highlights the differential reactivity of positions C4 and C2, enabling controlled, stepwise functionalization. researchgate.net
Specific Chemical Transformations (e.g., Oxidation Studies and Metabolic Vulnerability)
Understanding the metabolic fate of this compound derivatives is critical for drug development. Oxidation is a primary metabolic pathway, and identifying the sites of metabolic vulnerability can guide the design of more stable compounds.
Studies on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown that this scaffold is susceptible to metabolism mediated by aldehyde oxidase (AO). researchgate.net An exemplar compound that showed moderate clearance in liver microsomes was found to be highly cleared in vivo due to AO-mediated metabolism. researchgate.net The primary site of this metabolic oxidation was identified as the C2 position of the pyrido[3,4-d]pyrimidin-4-one core. researchgate.net The fragmentation pattern in mass spectrometry showed the core fragment's mass increase by 16 Da, corresponding to the addition of an oxygen atom. researchgate.net
This susceptibility to C2-oxidation by AO represents a significant metabolic vulnerability for this chemical series. researchgate.net To address this, further derivatization at the C2 position can be employed. It was demonstrated that substituting the C2 position can effectively block this AO-mediated metabolism, thereby improving the metabolic stability of the compounds. researchgate.net
Like the related pyrimidine (B1678525) base uracil, the pyridopyrimidinone core can theoretically undergo various reactions such as oxidation, nitration, and alkylation due to the presence of electron-donating groups. wikipedia.org While specific oxidation studies on the parent this compound are not detailed, the data from its derivatives strongly suggest that the pyrimidine part of the scaffold is a key site for oxidative transformations.
Structure Activity Relationship Sar and Mechanistic Investigations of 1h Pyrido 4,3 D Pyrimidin 4 One Derivatives
Structure-Activity Relationship (SAR) Studies in Pre-clinical Contexts
SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1H-pyrido[4,3-d]pyrimidin-4-one derivatives, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Systematic modifications of the pyrido[4,3-d]pyrimidine (B1258125) core have revealed key insights into the structural requirements for various biological activities.
As inhibitors of Wee1 kinase, a critical regulator of the cell cycle, pyrido[4,3-d]pyrimidinone derivatives have shown promising potency. nih.gov A study exploring these derivatives found that substitutions at different positions on the scaffold significantly impacted their inhibitory activity. For instance, compound 34 from this series demonstrated remarkable selectivity for Wee1 over other kinases. nih.gov
In the context of calcium-sensing receptor (CaSR) antagonism, research has focused on 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-ones. nih.gov These studies aimed to optimize compounds for a short duration of action, which is desirable for achieving bone anabolic effects through transient stimulation of parathyroid hormone. nih.gov The introduction of the trifluoromethyl group at the C5 position was a key element in this class of antagonists. nih.gov
For antifungal applications, novel pyrido[4,3-d]pyrimidine derivatives have been developed as potential inhibitors of sterol 14α-demethylase (CYP51). nih.govacs.org SAR studies revealed that specific substitutions are critical for potent fungicidal activity. For example, compounds 2l , 2m , 4f , and 4g showed better fungicidal effects against B. cinerea than the commercial fungicide epoxiconazole. nih.gov
While not the exact isomer, studies on related pyrido[3,4-d]pyrimidin-4(3H)-one derivatives provide valuable insights into the effects of substitutions. For instance, 8-substituted derivatives were identified as potent inhibitors of KDM4 and KDM5 histone lysine (B10760008) demethylases. nih.govacs.org Similarly, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives showed selective anticancer activities against breast and renal cancer cell lines, highlighting the importance of the substituent at the C-4 position. nih.gov
| Scaffold/Derivative Class | Target | Key Substitutions and SAR Insights | Reference |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidinone | Wee1 Kinase | A novel scaffold with potent inhibitory activity (IC50 = 19-1485 nM). Compound 34 showed over 500-fold selectivity. | nih.gov |
| 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one | Calcium-Sensing Receptor (CaSR) | The C5-trifluoromethyl group is a key feature for this class of orally-active antagonists. | nih.gov |
| Pyrido[4,3-d]pyrimidine | Sterol 14α-demethylase (CYP51) | Compounds 2l , 2m , 4f , and 4g displayed potent fungicidal activity, with IC50 values against CYP51 as low as 0.219 µg/mL. | nih.gov |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4/KDM5 Demethylases | Derivatization at the C8 position, such as with a 1H-pyrazol-3-yl group, leads to potent inhibition. | nih.govacs.org |
| 4-Substituted 2-Amino Pyrido[3,4-d]pyrimidine | Anticancer | Substitutions at the C-4 position via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution yielded compounds with selective activity against breast and renal cancer cell lines. | nih.gov |
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For pyrido[4,3-d]pyrimidin-4-one and its isomers, pharmacophore models have been developed primarily in the context of kinase inhibition.
The core pharmacophoric features of kinase inhibitors often include:
A heterocyclic scaffold that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyrido-pyrimidinone core serves this function effectively. nih.govnih.gov
A moiety that extends into a hydrophobic region of the binding site. nih.gov
A solvent-exposed region where substitutions can be made to improve solubility and other pharmacokinetic properties.
In the development of Wee1 inhibitors based on the pyrido[4,3-d]pyrimidinone scaffold, a novel structural framework was identified, suggesting a distinct pharmacophore compared to previously known inhibitors. nih.gov Optimization based on this new scaffold led to compounds with high potency and selectivity. nih.gov
For related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the pyridopyrimidinone moiety was utilized to occupy the adenine (B156593) binding pocket of the kinase. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives, this scaffold was used as a bioisostere of adenine to bind to the hinge region of EGFR. nih.govrsc.org Structure-based design, guided by an understanding of the pharmacophore, has been instrumental in optimizing these compounds. acs.org
Elucidation of Molecular and Cellular Mechanisms of Action (Non-Clinical)
Understanding the molecular and cellular mechanisms through which these compounds act is crucial for their development as therapeutic agents. Non-clinical studies have shed light on their interactions with specific enzymes and receptors and their subsequent effects on cellular pathways.
Derivatives of the pyridopyrimidine scaffold have been shown to inhibit a variety of enzymes with significant therapeutic relevance.
Kinase Inhibition The pyridopyrimidine core is a well-established "hinge-binder" in the ATP pocket of protein kinases.
Wee1 Kinase: A series of pyrido[4,3-d]pyrimidinone derivatives were identified as potent Wee1 inhibitors, with IC₅₀ values ranging from 19 to 1485 nM. nih.gov Compound 34 from this series was highly selective, showing over 500-fold greater inhibition of Wee1 compared to nine other kinases. nih.gov
EGFR Kinase: While most studies focus on the pyrido[2,3-d] and pyrazolo[3,4-d] isomers, they provide a model for kinase inhibition. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a , showed potent inhibition of both wild-type EGFR (IC₅₀ = 0.099 µM) and the resistant T790M mutant (IC₅₀ = 0.123 µM). nih.gov Docking studies confirmed its binding mode within the EGFR active site. nih.gov
PIM-1 Kinase: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been identified as potent inhibitors of PIM-1 kinase, with compound 4 exhibiting an IC₅₀ of 11.4 nM. rsc.org
Demethylase Inhibition
Histone Demethylases (KDM): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones are potent inhibitors of the JmjC family of histone demethylases, specifically KDM4 and KDM5 subfamilies. nih.govacs.org These compounds act by coordinating with the Fe(II) ion in the enzyme's active site. acs.org
Sterol 14α-Demethylase (CYP51): Pyrido[4,3-d]pyrimidine derivatives have been designed as inhibitors of fungal CYP51. nih.govacs.org Compounds such as 2l and 4f showed potent inhibitory activity with IC₅₀ values of 0.219 µg/mL and 0.422 µg/mL, respectively, which were superior to the standard drug epoxiconazole. nih.gov Molecular dynamics simulations suggest these compounds have a stronger affinity for CYP51 than epoxiconazole. acs.org
Dihydrofolate Reductase (DHFR) Inhibition The pyridopyrimidine scaffold is also found in inhibitors of DHFR, an enzyme crucial for nucleotide synthesis.
Derivatives of pyrido[3,2-d]pyrimidine (B1256433) have been reported as non-classical antifolate agents targeting DHFR, with IC₅₀ values in the sub-micromolar range. nih.gov For example, compound 14 had an IC₅₀ of 0.46 µmol/L against recombinant human DHFR (rhDHFR). nih.gov
Other related fused pyrimidines, such as thieno[2,3-d]pyrimidines, have also been developed as potent DHFR inhibitors. acs.org
There is currently limited information in the provided search results directly linking the this compound scaffold to the inhibition of Cyclooxygenase (COX) or microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
| Enzyme Target | Scaffold | Lead Compound/Derivative | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Wee1 Kinase | Pyrido[4,3-d]pyrimidinone | Series of derivatives | 19 - 1485 nM | nih.gov |
| EGFRWT | Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | 0.099 µM | nih.gov |
| EGFRT790M | Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | 0.123 µM | nih.gov |
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidine | Compound 4 | 11.4 nM | rsc.org |
| Sterol 14α-demethylase (CYP51) | Pyrido[4,3-d]pyrimidine | Compound 2l | 0.219 µg/mL | nih.gov |
| Human DHFR | Pyrido[3,2-d]pyrimidine | Compound 14 | 0.46 µM | nih.gov |
In addition to enzyme inhibition, pyrido[4,3-d]pyrimidin-4-one derivatives have been shown to modulate the activity of key cellular receptors.
Calcium-sensing receptor (CaSR): A series of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been identified as orally-active antagonists of the CaSR. nih.gov Antagonism of this receptor leads to a rapid and transient stimulation of parathyroid hormone, a profile that is considered beneficial for promoting bone formation. nih.gov
Triggering Receptor Expressed on Myeloid cells 2 (TREM2): Novel derivatives of the isomeric pyrido[3,4-d]pyrimidin-4-one have been developed as agonists of TREM2. nih.govresearchgate.net TREM2 is a receptor on microglia, the primary immune cells of the brain, and its activation is being explored as a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net
By inhibiting key enzymes and modulating receptors, these compounds can profoundly affect cellular signaling pathways, particularly those involved in cell proliferation and survival.
Cell Cycle Arrest: The inhibition of cell cycle kinases like Wee1 by pyrido[4,3-d]pyrimidinone derivatives directly impacts cell cycle progression. Compound 34 , a Wee1 inhibitor, was shown to cause cell cycle arrest in the G0/G1 phase. nih.gov Related pyrido[2,3-d]pyrimidine derivatives have been found to arrest the cell cycle at the G1 or pre-G1 phase, while thieno[2,3-d]pyrimidine (B153573) derivatives can cause arrest at the G2/M phase. nih.govrsc.orgacs.org
Induction of Apoptosis: A crucial mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis.
The pyrido[4,3-d]pyrimidinone Wee1 inhibitor, compound 34 , was demonstrated to induce cancer cell apoptosis. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent apoptosis inducers. nih.gov Compound 8a , an EGFR inhibitor, induced a significant apoptotic effect in PC-3 prostate cancer cells and increased the level of caspase-3, a key executioner of apoptosis, by 5.3-fold. nih.gov Another derivative from a separate study increased the total apoptosis in MCF-7 breast cancer cells by over 58-fold. rsc.org
Pre Clinical Biological Evaluation of 1h Pyrido 4,3 D Pyrimidin 4 One Analogues
Anticancer and Antiproliferative Potency (In Vitro and In Vivo Models)
Analogues of pyridopyrimidinone have been extensively studied for their potential as anticancer agents. These investigations have revealed significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines, often linked to specific molecular mechanisms such as kinase inhibition and the induction of programmed cell death.
The cytotoxic potential of various pyridopyrimidine derivatives has been systematically evaluated against a panel of human cancer cell lines. A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were screened for their anticancer activity against lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Among these, compounds 8a , 8b , and 9a demonstrated the highest cytotoxic activities. nih.gov Specifically, compound 8a showed potent activity, and other derivatives like 6b , 6e , and 8d also exhibited significant cytotoxicity against MCF-7, PC-3, and A-549 cells. nih.govtandfonline.com
Further studies highlighted a pyrazol-1-yl pyridopyrimidine derivative, compound 5 , as the most active against HeLa (cervical), MCF-7 (breast), and HepG-2 (hepatic) cancer cells, with IC₅₀ values of 9.27, 7.69, and 5.91 μM, respectively. nih.gov Another study reported that substituted pyrido[2,3-d]pyrimidines, such as compound 39 , were effective in reducing the proliferation of HepG-2, PC-3, and HCT-116 tumor cell lines with IC₅₀ values of 0.3 µM, 6.6 µM, and 7 µM, respectively. ekb.eg
Derivatives based on the pyrido[4,3-d]pyrimidine (B1258125) core were designed as KRAS-G12D inhibitors and evaluated against Panc1 (pancreatic, KRAS-G12D), HCT116 (colon, KRAS-G13D), and A549 (lung, wild-type) cells. nih.gov Additionally, novel pyrido[4,3-d]pyrimidinone derivatives have shown robust cytotoxicity in MV-4-11 (acute myeloid leukemia) and T47D (breast cancer) cell lines. tandfonline.com
The following table summarizes the in vitro antiproliferative activity of selected pyridopyrimidine analogues against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 5 | HeLa | Cervical | 9.27 | nih.gov |
| Compound 5 | MCF-7 | Breast | 7.69 | nih.gov |
| Compound 5 | HepG-2 | Hepatic | 5.91 | nih.gov |
| Compound 39 | HepG-2 | Hepatic | 0.3 | ekb.eg |
| Compound 39 | PC-3 | Prostate | 6.6 | ekb.eg |
| Compound 39 | HCT-116 | Colon | 7.0 | ekb.eg |
| Compound 4 | A549 | Lung | 5.50 | nih.gov |
| Compound 4 | HCT-116 | Colon | 9.77 | nih.gov |
| Compound 4 | HepG-2 | Hepatic | 7.12 | nih.gov |
| Compound 4 | MCF-7 | Breast | 7.85 | nih.gov |
The anticancer effects of pyridopyrimidinone analogues are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Compound 8a , for instance, demonstrated high inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with IC₅₀ values of 0.099 and 0.123 µM, respectively. nih.govtandfonline.com This dual inhibition is a significant finding in overcoming acquired resistance in cancer therapy.
Cyclin-dependent kinases (CDKs) are another important target. Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, such as compounds 6b and 8d , were found to be effective inhibitors of CDK4/6. nih.gov Similarly, compounds 5 and 10 showed good inhibition against both EGFR and CDK4/cyclin D1. nih.gov
Researchers have also developed pyrido[4,3-d]pyrimidine and related derivatives as novel inhibitors of the KRAS-G12D mutant protein, a key driver in many cancers. nih.gov Furthermore, a series of pyrido[4,3-d]pyrimidinone derivatives were identified as novel and potent inhibitors of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, with IC₅₀ values ranging from 19 to 1485 nM. nih.gov The synergy between Wee1 and mTOR inhibition has been explored as a therapeutic strategy in KRAS-driven lung cancers. nih.gov Additionally, a structure-based hybridization approach led to the discovery of pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key component of the spindle assembly checkpoint.
The table below details the kinase inhibitory activities of representative pyridopyrimidine analogues.
| Compound | Target Kinase | IC₅₀ | Source |
|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 µM | nih.govtandfonline.com |
| Compound 8a | EGFRT790M | 0.123 µM | nih.govtandfonline.com |
| Various | Wee1 | 19 - 1485 nM | nih.gov |
| Compound 5 | CDK4/cyclin D1 | Good Inhibition | nih.gov |
| Compound 10 | CDK4/cyclin D1 | Good Inhibition | nih.gov |
| Compound 6b | CDK4/6 | Inhibitor | nih.gov |
| Compound 8d | CDK4/6 | Inhibitor | nih.gov |
A primary mechanism through which pyridopyrimidinone analogues exert their anticancer effects is the induction of apoptosis and disruption of the normal cell cycle progression in cancer cells.
Compound 8a was found to induce a significant apoptotic effect in PC-3 prostate cancer cells, which was accompanied by a 5.3-fold increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govtandfonline.com This compound also arrested the cell cycle in the pre-G1 phase. nih.govtandfonline.com Similarly, compounds 6b and 8d induced apoptosis in PC-3 and MCF-7 cells, respectively. nih.gov Their pro-apoptotic activity was linked to the activation of caspase-3 (in PC-3 cells), an increase in the pro-apoptotic protein Bax, upregulation of the tumor suppressor p53, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Further mechanistic studies showed that compounds 5 and 10 induced apoptosis and caused cell cycle arrest at the G0/G1 phase. nih.gov The ability of these compounds to act as pro-apoptotic inducers was confirmed through the analysis of Bax and Bcl-2 expression. nih.gov The inhibition of the 12-Lipoxygenase (12-LOX) pathway by certain inhibitors has been shown to result in G0/G1 cell cycle inhibition and apoptosis in prostate cancer cells, associated with decreased phosphorylation of Akt, loss of survivin, and subsequent activation of caspases-3 and -7. nih.gov
Anti-Infective Activities (In Vitro and In Vivo Models)
In addition to their anticancer properties, certain pyridopyrimidinone analogues have been evaluated for their potential as anti-infective agents, demonstrating activity against both bacterial and fungal pathogens.
Screening of a chemical library identified 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL. nih.gov A small library of related compounds also showed broad antimicrobial activity with MICs between 0.49 and 7.81 μg/mL. nih.gov In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing moderate to good efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Compound 2e from this series exhibited superior antibacterial activity, with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibiotic ampicillin. mdpi.com
Conversely, a series of 4H-pyrido[1,2-a]pyrimidin-4-ones were tested for their antimicrobial properties and were found to be devoid of any antibacterial activity. nih.gov
The table below summarizes the antibacterial activity of selected pyridopyrimidine-related analogues.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Compound 10a | Broad Spectrum | 0.49 - 3.9 | nih.gov |
| Compounds 10a, 10d-i | Broad Spectrum | 0.49 - 7.81 | nih.gov |
| Compound 2e | Staphylococcus aureus | 32 | mdpi.com |
| Compound 2e | Escherichia coli | 16 | mdpi.com |
The antifungal potential of pyridopyrimidinone derivatives has also been investigated. Compound 10a , a 2-thioxodihydropyrido[2,3-d]pyrimidine, displayed reasonable antifungal activity with a MIC value of 31.25 μg/mL. nih.gov A related series of compounds, 10d-i , showed moderate to strong antifungal activity, with MIC values ranging from 1.95 to 15.63 μg/mL. nih.gov However, not all analogues exhibit this property, as a separate study on a series of 4H-pyrido[1,2-a]pyrimidin-4-ones found them to be inactive against fungal pathogens. nih.gov
Antiviral Potential
The fused pyrimidine (B1678525) ring system, a core component of the 1H-pyrido[4,3-d]pyrimidin-4-one structure, is a well-established pharmacophore in antiviral drug discovery. Research into various pyridopyrimidine isomers has revealed promising activity against a range of human viruses.
Although direct studies on this compound are limited in this specific context, research on the closely related pyrido[2,3-d]pyrimidine scaffold has shown notable antiviral effects. A series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and tested for their activity against herpes simplex virus (HSV), with several compounds demonstrating good inhibitory activity. ucl.ac.uk Further modifications, such as the construction of an additional pyrimidine ring to form pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives, also yielded compounds with anti-HSV potential. ucl.ac.uk
More recently, the pyrimido[4,5-d]pyrimidine (B13093195) scaffold, another related structure, has been identified as a promising framework for developing novel antiviral agents against human coronaviruses (HCoVs). In one study, compounds featuring a cyclopropylamino group and an aminoindane moiety displayed significant efficacy against human coronavirus 229E (HCoV-229E). nih.gov These findings highlight the potential of the broader pyridopyrimidine class, suggesting that the this compound core could serve as a valuable template for future antiviral drug design. ucl.ac.uknih.gov
Anti-Tubercular and Anti-Parasitic Activity (e.g., against Toxoplasma gondii)
The global health threat posed by tuberculosis and parasitic diseases necessitates the discovery of novel chemotherapeutic agents. The pyrimidine nucleus, integral to the this compound structure, is a feature of several compounds investigated for these indications.
While specific data on the this compound scaffold against Mycobacterium tuberculosis is not extensively documented, numerous studies have highlighted the antitubercular potential of various pyrimidine derivatives. nih.govtandfonline.com These reviews indicate that the pyrimidine motif is a key structural element in compounds targeting mycobacterial growth. nih.govtandfonline.com For instance, a pyrazolopyranopyrimidine derivative, 4-(1H-imidazol-2-yl)-3-methyl-7-thioxo-4,6,7,8-tetrahydropyrazolo[4',3′:5,6]pyrano[2,3-d] pyrimidin-5(1H)-one, was identified as a potent antitubercular agent, showing a minimum inhibitory concentration (MIC) comparable to the standard drug streptomycin. acs.org
In the realm of anti-parasitic research, analogues with related fused pyrimidine systems have shown significant promise. A study on pyrimido[5,4-d]pyrimidine-based compounds revealed a new class of agents with activity against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania infantum (a causative agent of leishmaniasis). acs.org The most active compound in this series demonstrated potent activity against both parasites, with an IC₅₀ value of 0.94 µM against T. brucei and 3.13 µM against L. infantum, coupled with very low cytotoxicity. acs.org Additionally, pyrazolopyrimidine derivatives have been explored as anti-Wolbachia agents for the treatment of filariasis, with many analogues showing nanomolar activity in vitro. researchgate.net Although not focused on Toxoplasma gondii, these findings underscore the potential of the broader pyridopyrimidine and related pyrimidine scaffolds in developing treatments for various parasitic infections.
Anti-Inflammatory and Immunomodulatory Research
Analogues of this compound have been extensively investigated for their anti-inflammatory and immunomodulatory properties, targeting key enzymes and receptors involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition Studies
Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The pyrido[4,3-d]pyrimidin-4-one scaffold has been incorporated into novel molecules designed to inhibit these enzymes. Research has shown that various pyridopyrimidine derivatives exhibit inhibitory activity against both COX-1 and COX-2 isoforms.
For example, a series of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for COX inhibition, with all tested compounds showing greater potential for inhibiting COX-2 over COX-1. nih.gov In another study, new hybrids of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one linked to arene units were examined as potential COX-2 inhibitors. tandfonline.com One hybrid, compound 7g , demonstrated more potent inhibitory efficacy than the reference drug celecoxib, while another, 5g , showed nearly equivalent activity. tandfonline.com The development of a pyrido[2,3-d]pyridazine-2,8-dione derivative resulted in a compound with dual inhibitory activity against both COX-1 and COX-2. google.com
| Compound | Scaffold | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| Hybrid 7g | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | COX-2 | 0.112 | Celecoxib | 0.117 |
| Hybrid 5g | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | COX-2 | 0.121 | Celecoxib | 0.117 |
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition
Inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) represents a more targeted approach to reducing inflammation compared to general COX inhibition, as it specifically blocks the production of the pro-inflammatory mediator prostaglandin E2 (PGE2). researchgate.netmdpi.com The pyrido[4,3-d]pyrimidin-4(3H)-one structure has been successfully utilized to develop potent mPGES-1 inhibitors.
A study detailed the development of 2-aryl substituted quinazolin-4(3H)-one, pyrido[2,3-d]pyrimidin-4(3H)-one, and pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as mPGES-1 inhibitors. One particular pyrido[4,3-d]pyrimidin-4(3H)-one derivative, referred to as compound III , was found to be a potent inhibitor of human mPGES-1 with an IC₅₀ of 0.09 µM. acs.org This compound also effectively inhibited PGE2 synthesis in cellular assays and demonstrated activity against the rat mPGES-1 enzyme. acs.org Notably, it showed high selectivity, with no significant inhibition of COX-1 or COX-2, even at concentrations up to 50 µM. acs.org This high efficacy and selectivity highlight the promise of the pyrido[4,3-d]pyrimidin-4-one scaffold for developing novel anti-inflammatory agents. acs.orgrjptonline.org
| Compound | Scaffold | Target | IC₅₀ (µM) | Key Findings |
|---|---|---|---|---|
| Compound III | Pyrido[4,3-d]pyrimidin-4(3H)-one derivative | Human mPGES-1 | 0.09 | Potent and selective inhibitor; also active against rat mPGES-1 (IC₅₀ = 0.9 µM). |
Calcium Receptor Antagonism for Disease Models
The calcium-sensing receptor (CaSR) plays a crucial role in mineral ion homeostasis, and its modulation is a therapeutic target for various disorders, including those affecting bone and mineral metabolism. Derivatives of this compound have been identified as a novel class of CaSR antagonists.
Specifically, research has focused on 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. acs.org Structure-activity relationship (SAR) studies led to the identification of orally active compounds that act as short-acting CaSR antagonists. acs.org In animal models, these compounds demonstrated the desired pharmacological effect: a rapid and transient stimulation of parathyroid hormone (PTH), which is considered essential for producing bone anabolic effects. acs.org This makes them promising candidates for the treatment of conditions like osteoporosis and other diseases characterized by abnormal bone homeostasis. acs.org
TREM2 Agonism for Neuroinflammation Models
Triggering receptor expressed on myeloid cells 2 (TREM2) is a key receptor on microglia, the primary immune cells of the brain. researchgate.net TREM2 activation is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's, as it can enhance microglial beneficial functions. researchgate.net
Novel derivatives based on the pyridopyrimidine scaffold have been developed as TREM2 agonists. Specifically, pyrido[3,4-d]pyrimidin-4-one and pyrimido[5,4-d]pyrimidin-4-one derivatives have been identified as agonists of the TREM2 receptor. researchgate.net While this research highlights a closely related isomer, it points to the potential of the pyridopyrimidinone core in modulating neuroinflammation. The discovery of direct small-molecule TREM2 agonists is a significant advancement, and these scaffolds provide a foundation for developing new therapeutics for neurodegenerative disorders by targeting the brain's immune system.
Other Investigational Biological Activities (Pre-clinical)
Antiallergic Potential
The investigation into the antiallergic properties of pyridopyrimidine analogues is an emerging area of research. While direct studies on this compound are limited, research on related pyrimidine-fused heterocyclic systems indicates a potential for this class of compounds to modulate allergic reactions.
For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrimidine core, has demonstrated significant antiallergic activity in preclinical models. One particular compound, 4-amino-6-methylthio-1-(2',2'-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidine, inhibited the passive cutaneous anaphylaxis (PCA) reaction in rats in a dose-dependent manner, showing 47% to 87% inhibition at oral doses ranging from 5 to 100 mg/kg. nih.gov In mice, this same compound inhibited PCA by 78% at a 50 mg/kg oral dose. nih.gov Furthermore, it was found to inhibit mast cell degranulation induced by both chemical and immunological stimuli, with an efficacy comparable to the established antiallergic drug, disodium (B8443419) cromoglycate. nih.gov These findings for a related pyrimidine-based scaffold suggest that the broader class of compounds, including pyrido[4,3-d]pyrimidines, may warrant investigation for their antiallergic potential.
Table 1: Antiallergic Activity of a Pyrazolo[3,4-d]pyrimidine Analogue
| Compound | Animal Model | Test | Dose (mg/kg, p.o.) | % Inhibition |
|---|---|---|---|---|
| 4-amino-6-methylthio-1-(2',2'-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidine | Rat | PCA | 5 - 100 | 47 - 87 |
| 4-amino-6-methylthio-1-(2',2'-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidine | Mouse | PCA | 50 | 78 |
Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds. nih.gov
Enzyme Inhibitory Activity (e.g., α-amylase, α-glucosidase, Dihydrofolate Reductase)
The ability of this compound analogues to inhibit specific enzymes is a key area of preclinical research, with potential applications in various therapeutic areas.
α-Amylase and α-Glucosidase Inhibition:
Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes by controlling postprandial hyperglycemia. While direct studies on this compound are not widely available, research on other pyridopyrimidine isomers and related pyrimidine derivatives highlights their potential as inhibitors of these carbohydrate-metabolizing enzymes.
For example, a series of novel pyrimidine derivatives were synthesized and showed significant in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. jocpr.com Several of these compounds exhibited lower IC50 values than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 5.0 µM), with the most active compounds, a dimethylamino-substituted pyrimidine, recording an IC50 value of 168.9 ± 6.7 µM. jocpr.com Kinetic studies revealed a competitive mode of inhibition for this potent analogue. jocpr.com Another study on hybrid compounds incorporating a 4H-pyrano[2,3-d]pyrimidine moiety, a different isomer, also demonstrated inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the micromolar range. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of Pyrimidine Analogues
| Compound Class | Enzyme Source | Most Active Compound IC50 (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| Pyrimidine derivatives | Saccharomyces cerevisiae | 168.9 ± 6.7 | 750.0 ± 5.0 |
| 4H-Pyrano[2,3-d]pyrimidine hybrids | - | 45.63 ± 1.14 | - |
Data compiled from studies on various pyrimidine and pyridopyrimidine analogues. jocpr.comnih.gov
Dihydrofolate Reductase (DHFR) Inhibition:
Dihydrofolate reductase is a well-established therapeutic target for antimicrobial and anticancer agents. The inhibitory potential of pyridopyrimidine derivatives against DHFR has been explored, primarily focusing on isomers other than the [4,3-d] series.
A study on 5-substituted pyrido[2,3-d]pyrimidines revealed their potential as DHFR inhibitors. africaresearchconnects.com Several compounds from this series exhibited potent antitumor activity, and the most active ones were evaluated for their DHFR inhibitory effects. One compound emerged as a particularly strong inhibitor with an IC50 value of 6.5 µM, which is comparable to the established DHFR inhibitor methotrexate (B535133) (IC50 = 5.57 µM). africaresearchconnects.com Molecular modeling studies supported these findings, indicating that these compounds bind effectively to the active site of the DHFR enzyme. africaresearchconnects.com While this research focused on the pyrido[2,3-d]pyrimidine scaffold, it underscores the potential of the broader pyridopyrimidine class as a source of novel DHFR inhibitors.
Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogues
| Compound Series | Most Active Compound IC50 (µM) | Standard (Methotrexate) IC50 (µM) |
|---|---|---|
| 5-Substituted Pyrido[2,3-d]pyrimidines | 6.5 | 5.57 |
Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives. africaresearchconnects.com
Computational Chemistry and Theoretical Modeling of 1h Pyrido 4,3 D Pyrimidin 4 One Systems
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-pyrido[4,3-d]pyrimidin-4-one systems, docking simulations are pivotal in understanding how these compounds interact with protein targets.
Molecular docking studies have been extensively used to predict the binding modes of pyrido[4,3-d]pyrimidine (B1258125) derivatives with various protein targets. For instance, in the pursuit of novel kinase inhibitors, docking simulations have revealed that the pyrido[4,3-d]pyrimidine scaffold can effectively fit into the ATP-binding pocket of kinases. These studies have shown that the nitrogen atoms within the heterocyclic system are crucial for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common interaction pattern for many kinase inhibitors.
In a study focused on Wee1 kinase inhibitors, derivatives of pyrido[4,3-d]pyrimidinone were identified as potent inhibitors. Molecular docking revealed that these compounds could form critical hydrogen bonds and hydrophobic interactions within the active site of the Wee1 kinase nih.gov. Similarly, research on Monopolar spindle 1 (Mps1) inhibitors has utilized molecular docking to understand the binding modes of pyrido[3,4-d]pyrimidine (B3350098) derivatives. These simulations highlighted the importance of van der Waals interactions and nonpolar solvation energies for favorable binding nih.govresearchgate.net.
The following table summarizes representative ligand-protein interactions observed in docking studies of pyrido[4,3-d]pyrimidine derivatives:
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Wee1 Kinase | Not Specified | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |
| Mps1 Kinase | I531, V539, M602, C604, N606, I607, L654, I663, P673 | van der Waals, Hydrophobic Interactions | nih.govresearchgate.net |
| KRAS-G12D | Asp12, Gly60 | Hydrogen Bonds | mdpi.com |
| EGFR-Kinase | Not Specified | 3D Interactions | tandfonline.com |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the this compound scaffold, virtual screening has been employed to identify novel ligands for various therapeutic targets.
By creating a virtual library of compounds containing the pyrido[4,3-d]pyrimidine core and docking them against a panel of known drug targets, researchers can identify potential new applications for this heterocyclic system. For example, virtual screening campaigns have been instrumental in identifying pyrido[2,3-d]pyrimidine (B1209978) derivatives as selective thymidylate synthase inhibitors nih.gov. In another study, a combination of 3D-QSAR modeling and virtual screening of the ChEMBL database led to the identification of novel pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors japsonline.com.
This approach accelerates the drug discovery process by prioritizing the synthesis and biological evaluation of compounds with the highest predicted affinity and selectivity, thereby saving time and resources.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the stability of ligand-receptor complexes predicted by molecular docking.
MD simulations have been applied to study the stability of complexes formed between pyrido[4,3-d]pyrimidine derivatives and their protein targets. For instance, after docking pyrido[3,4-d]pyrimidine inhibitors into the active site of Mps1 kinase, MD simulations were performed to validate the binding modes and assess the stability of the interactions nih.govresearchgate.net. These simulations can reveal whether the key interactions observed in the static docking pose are maintained over time, providing a more dynamic and realistic picture of the binding event.
In a study on novel pyrazolo[3,4-d]pyrimidinone derivatives as anti-inflammatory agents, molecular dynamics simulations were used to confirm the stability of the ligand-protein complexes. The root mean square deviation (RMSD) of the compounds was found to be within an acceptable range, indicating stable binding orientations throughout the simulation mdpi.com.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules.
DFT calculations have been utilized to understand the electronic properties of the this compound system. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important electronic parameters. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
A study on a related pyrido[1,2-a]pyrimidine derivative employed DFT calculations to support experimental findings on its molecular geometry. The calculations accurately modeled the geometrical parameters of the compound. Furthermore, Hirshfeld surface analysis, derived from the DFT calculations, provided insights into the intermolecular interactions within the crystal structure mdpi.com.
The following table presents a hypothetical summary of electronic parameters for a this compound derivative that could be obtained from DFT calculations:
| Parameter | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
These computational approaches provide a powerful and multifaceted approach to the study of this compound systems, enabling a deeper understanding of their chemical and biological properties and guiding the design of new molecules with desired functionalities.
Reactivity Predictions and Mechanistic Insights
The reactivity of the this compound scaffold is governed by the interplay of its fused pyridine (B92270) and pyrimidine (B1678525) rings, the electron-withdrawing effect of the carbonyl group, and the presence of multiple nitrogen atoms. Computational models, such as those based on Density Functional Theory (DFT), can predict sites susceptible to electrophilic or nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO).
Mechanistic insights into the synthesis and reactions of pyrido[4,3-d]pyrimidines have been elucidated through both experimental studies and theoretical calculations. rsc.orgnih.gov Synthetic routes often involve the construction of the bicyclic system from substituted pyridine or pyrimidine precursors. rsc.org For instance, the cyclization reactions leading to the formation of the pyrimidinone ring can be modeled to understand the transition states and reaction energy profiles. One studied reaction mechanism for a related compound is the 1,3-dipolar cycloaddition, which was investigated to confirm its N(6)-imide structure. clockss.org The mechanistic pathways of such reactions are crucial for optimizing synthetic yields and developing novel derivatives. rsc.org
Spectroscopic Property Predictions (e.g., NMR, IR) for Advanced Research
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound and its derivatives. These predictions are vital for structural elucidation and for confirming the identity of newly synthesized compounds.
NMR Spectroscopy: The complete ¹H and ¹³C NMR assignments for several series of bioactive pyrido[4,3-d]pyrimidine derivatives have been achieved by combining one- and two-dimensional NMR experiments with computational predictions. nih.gov DFT calculations can accurately predict the chemical shifts (δ) of hydrogen and carbon atoms in the structure. For example, in the ¹H NMR spectrum of related pyrido[2,3-d]pyrimidin-7(8H)-ones, protons on the pyridine ring and those attached to nitrogen atoms show characteristic chemical shifts that can be correlated with theoretical models. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups. The vibrational frequencies of key bonds in the this compound molecule, such as the C=O stretch of the pyrimidinone ring and the N-H stretch, can be calculated computationally. For instance, the IR spectrum of a related pyrido[2,3-d]pyrimidin-4(3H)-one derivative showed characteristic absorption bands for C=O and NH groups, which align with theoretical predictions. nih.gov
| Spectroscopy Type | Feature | Predicted Range/Value | Notes |
|---|---|---|---|
| ¹H NMR | Pyridine Ring Protons | δ 7.0–9.0 ppm | Chemical shifts are influenced by the electron-withdrawing nature of the fused pyrimidinone ring. |
| ¹H NMR | Pyrimidine Ring Proton | δ 8.0–8.5 ppm | Typically a singlet, deshielded due to adjacent nitrogen atoms. |
| ¹H NMR | N-H Proton | δ 10.0–12.0 ppm | Broad signal, chemical shift is solvent-dependent. |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160–170 ppm | Characteristic downfield shift for a carbonyl in a heterocyclic system. |
| ¹³C NMR | Pyridine & Pyrimidine Carbons | δ 110–160 ppm | Specific shifts depend on the position relative to nitrogen atoms. |
| IR | N-H Stretch | 3100–3300 cm⁻¹ | Indicates the presence of the secondary amine in the pyrimidinone ring. |
| IR | C=O Stretch | 1650–1700 cm⁻¹ | Strong absorption band characteristic of the ketone group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the this compound scaffold, QSAR studies are crucial for designing new derivatives with enhanced therapeutic potential. nih.gov
Predictive Model Development for Biological Activity
The development of a predictive QSAR model involves several steps. First, a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. Finally, statistical methods are employed to build a model that correlates these descriptors with the observed activity.
Commonly used statistical methods include Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN) and Random Forest (RF). tandfonline.comprismbiolab.com The robustness and predictive power of the resulting model are assessed through rigorous validation techniques, such as leave-one-out cross-validation (LOO-CV) and external validation with a test set of compounds. nih.govactascientific.com These validated models can then be used to predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Identification of Key Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they encode the physicochemical properties that determine a molecule's biological activity. researchgate.net For heterocyclic systems like pyrido[4,3-d]pyrimidines, a combination of electronic, steric, hydrophobic, and topological descriptors is often employed.
Studies on related pyridone and pyrimidine structures have identified several key descriptors that influence biological activity:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include electronic potential, dipole moment, and the partial surface area with positive or negative charges (P. V_P, Q. V_N). nih.govtandfonline.com
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity is a common steric descriptor. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which is crucial for membrane permeability. The partition coefficient (ClogP) is a key hydrophobic descriptor. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure. Examples include the number of aromatic rings (A_Ar) and the number of double bonds (B_Dou). tandfonline.com
| Descriptor Type | Descriptor Name | Abbreviation | Significance in Biological Activity Prediction |
|---|---|---|---|
| Hydrophobic | Partition Coefficient | ClogP | Influences membrane permeability and transport to the target site. nih.gov |
| Electronic | Positive Partial Surface Area | P. V_P | Relates to the molecule's polarity and potential for hydrogen bonding. tandfonline.com |
| Electronic | Negative Partial Surface Area | Q. V_N | Indicates regions of negative electrostatic potential, important for receptor interactions. tandfonline.com |
| Topological | Number of Aromatic Rings | A_Ar | Contributes to π-π stacking interactions with biological targets. tandfonline.com |
| Steric | Molar Refractivity | MR | Represents the volume of the molecule and its polarizability, affecting binding affinity. nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. tandfonline.comnih.gov For derivatives of this compound, predicting ADME properties helps to identify candidates with favorable drug-like characteristics, reducing the likelihood of late-stage failures in clinical development. tandfonline.comfigshare.com
Prediction of Oral Bioavailability and Intestinal Absorption
Oral administration is the most common and convenient route for drug delivery, making oral bioavailability a critical parameter. Computational models are widely used to predict this property.
Intestinal Absorption: The absorption of a drug from the gastrointestinal tract is a prerequisite for oral bioavailability. Quantitative Structure-Property Relationship (QSPR) models and computational neural networks are used to estimate the percent of human intestinal absorption (%HIA). nih.govsemanticscholar.org An important experimental correlate for intestinal absorption is the Caco-2 cell permeability assay. A study on a library of pyrido[4,3-d]pyrimidines found a wide range of Caco-2 permeability coefficients, which correlated with the compound's polar surface area (PSA). nih.gov Substituents that increase PSA can impair permeability. nih.gov
Oral Bioavailability: This parameter is influenced by both absorption and first-pass metabolism. In silico tools predict oral bioavailability by integrating various calculated properties, such as solubility, permeability, and metabolic stability. For some pyrido[2,3-d]pyrimidine derivatives, the predicted oral absorption has been reported to be as high as 100%. irispublishers.com The biopharmaceutical properties of the pyrido[4,3-d]pyrimidine scaffold are highly dependent on the substitution pattern, with different substituents significantly affecting solubility and permeability. nih.gov
| Property | Predicted Outcome | Computational Method/Model | Relevance |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | High | QSPR Models, Neural Networks semanticscholar.org | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate to High | Correlation with Polar Surface Area (PSA) nih.gov | Predicts the ability to cross the intestinal epithelial barrier. |
| Oral Bioavailability | Favorable | Machine Learning Models (e.g., HobPre) prismbiolab.com | Overall likelihood of the drug reaching systemic circulation after oral administration. |
| Metabolic Stability (Intestinal) | High | In silico models based on microsomal stability data nih.gov | Low degradation in the intestine contributes to higher bioavailability. |
Metabolic Stability and Vulnerability Predictions (e.g., Aldehyde Oxidase Metabolism)
Computational and theoretical modeling plays a crucial role in predicting the metabolic fate of xenobiotics, including compounds based on the this compound scaffold. A significant area of focus for this class of compounds is their susceptibility to metabolism by aldehyde oxidase (AO), an enzyme of emerging importance in drug discovery. In silico models are increasingly utilized to predict AO-mediated metabolism, as animal models often fail to accurately reflect human AO activity. mdpi.com
Research on the closely related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has provided valuable insights into the metabolic vulnerabilities of such systems. nih.govnih.govtandfonline.com Experimental studies on this isomer, supported by molecular modeling, have demonstrated that the scaffold is susceptible to oxidation by AO. nih.govnih.gov Specifically, the C2-position was identified as the primary site of AO-mediated metabolism. nih.govnih.gov This oxidation leads to high clearance of the parent compound in vivo. nih.govnih.govresearchgate.net
Molecular modeling studies using the human aldehyde oxidase 1 (hAOX1) crystal structure have been instrumental in understanding these metabolic outcomes. nih.govresearchgate.net By docking derivatives of the pyridopyrimidinone scaffold into the hAOX1 substrate-binding site, researchers can predict the preferred binding modes. nih.gov These models have shown a binding orientation that is consistent with an oxidation mechanism at the C2-position. nih.gov
A key strategy to mitigate this metabolic vulnerability, informed by computational predictions and confirmed by experimental data, is the substitution at the C2-position. nih.govnih.gov Introducing a substituent at this position can effectively block the AO-mediated metabolism, thereby improving the metabolic stability of the compound. nih.govnih.govtandfonline.com
The table below summarizes the observed metabolic clearance of various C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in the presence and absence of an aldehyde oxidase inhibitor, highlighting the impact of C2-substitution.
| Compound | C2-Substituent | Clearance in Mouse Cytosol (µL/min/mg) | Clearance in Human Cytosol (µL/min/mg) |
|---|---|---|---|
| Compound 1 | -H | 150 ± 10 | 50 ± 5 |
| Compound 2 | -CH3 | <5 | <5 |
| Compound 3 | -NH2 | <5 | <5 |
These findings underscore the importance of considering AO-mediated metabolism in the development of drugs based on the this compound scaffold. Computational models serve as a valuable tool to predict such liabilities and to guide the design of more metabolically stable analogues.
Advanced Characterization Techniques for 1h Pyrido 4,3 D Pyrimidin 4 One and Its Novel Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 1H-pyrido[4,3-d]pyrimidin-4-one scaffold and its derivatives. researchgate.net This technique provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.
The structural confirmation of novel pyrido[4,3-d]pyrimidine (B1258125) derivatives is routinely achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net 1D NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons present. For instance, in a series of 3-acylpyrido[1,2-a]pyrimidinium salts, the chemical shifts of protons and carbons were analyzed to understand the influence of methyl substituents. researchgate.net
However, due to the complexity of these fused heterocyclic systems, 1D spectra often exhibit overlapping signals that are difficult to assign unambiguously. ipb.pt To overcome this, a suite of 2D NMR techniques is employed. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. sdsu.edu It is particularly useful for tracing out spin systems within the pyridine (B92270) and pyrimidine (B1678525) rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons (¹H-¹³C). sdsu.edu This allows for the direct assignment of protonated carbons in the heterocyclic framework. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for piecing together the entire molecular skeleton by connecting different spin systems and identifying quaternary carbons. nih.gov For example, in the structural elucidation of 3-acylpyrido[1,2-a]pyrimidinium salts, HMBC experiments were essential for the unequivocal assignment of all resonances. nih.gov
The combination of these techniques allows for the complete and unambiguous assignment of ¹H and ¹³C NMR signals for various pyrido[4,3-d]pyrimidine derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrido[2,3-d]pyrimidin-4(1H)-one Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C6-H | 7.97 (s) | - |
| NH (pyrimidine) | 12.51 (s, D₂O exchangeable) | - |
| NH (pyridine) | 13.23 (s, D₂O exchangeable) | - |
| C=O | - | 162.29 |
| C=S | - | 175.61 |
Data derived from a representative 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative. nih.gov
For particularly complex systems or to probe specific molecular interactions, isotopic labeling is a powerful technique. ontosight.ai By selectively replacing atoms like ¹²C or ¹⁴N with their NMR-active isotopes, ¹³C and ¹⁵N respectively, researchers can significantly enhance the sensitivity and resolution of NMR experiments. nih.govrsc.org
This approach is especially valuable for studying nitrogen heterocycles, where the low natural abundance of ¹⁵N (0.4%) makes direct observation challenging. nih.govnih.gov The incorporation of ¹⁵N allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide unambiguous information about molecular structure and can even be used to elucidate reaction pathways and tautomeric equilibria. nih.govrsc.org
While direct applications to this compound are not extensively documented in the provided context, the principles are broadly applicable to complex heterocyclic compounds. nih.govrsc.org Isotopic labeling can be used to:
Track metabolic pathways: By introducing isotopically labeled precursors into biological systems, researchers can follow the transformation of the parent compound into its metabolites. fiveable.me
Elucidate reaction mechanisms: The analysis of coupling constants in labeled molecules can help determine the precise bonding changes that occur during a chemical reaction. nih.gov
Study protein-ligand interactions: Labeled ligands can be used to study their binding to biological targets, providing insights into the mode of action. diva-portal.org
The combination of isotopic labeling with advanced NMR techniques offers a robust platform for in-depth structural and mechanistic studies of this compound and its derivatives in complex environments. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the characterization of novel compounds, providing highly accurate mass measurements that are crucial for determining elemental compositions. researchgate.net
HRMS provides the capability to determine the mass of a molecule with very high precision, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the parent compound and its derivatives. researchgate.net For instance, the structures of newly synthesized 1,2,4-triazolo isoquinoline (B145761) derivatives were characterized in part by HRMS analysis. researchgate.net
In addition to precise mass determination of the molecular ion, mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. libretexts.orgyoutube.com For pyrimidine-containing compounds, fragmentation can involve the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org The analysis of these fragmentation pathways helps to confirm the proposed structure and identify the different components of the molecule. sapub.orgnih.gov
Table 2: Example of HRMS Data for a Pyrido[2,3-d] ontosight.ainih.govstudysmarter.co.uktriazolo[4,3-a]pyrimidin-5(1H)-one Derivative
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| 12b | C₂₄H₂₁N₅O₂S | 459.1416 | 459 |
Data derived from a representative 3-phenylpyrido[2,3-d] ontosight.ainih.govstudysmarter.co.uktriazolo[4,3-a]pyrimidin-5(1H)-one analogue. nih.gov The found m/z is reported as an integer value in the source.
Understanding the metabolic fate of a drug candidate is a critical aspect of pre-clinical development. nih.govnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-HRMS, is the standard technique for identifying and characterizing metabolites in biological matrices such as plasma, urine, and liver microsomes. mdpi.comnih.govresearchgate.net
In the context of heterocyclic compounds like those based on the pyrido[4,3-d]pyrimidine scaffold, which are often investigated as kinase inhibitors, identifying metabolites is crucial. frontiersin.org The metabolic biotransformation of these compounds can lead to various modifications, including:
Oxidation: Hydroxylation is a common metabolic pathway. mdpi.com
Demethylation: Removal of methyl groups. mdpi.com
Dehalogenation: Removal of halogen atoms. mdpi.com
Conjugation: Formation of adducts with molecules like glutathione (B108866) (GSH). mdpi.com
For example, studies on the tyrosine kinase inhibitor Dubermatinib, which contains a pyrimidine ring, used LC-MS/MS to identify seven phase I metabolites, including products of N-demethylation, hydroxylation, and dechlorination. mdpi.comresearchgate.net Similarly, the metabolism of another tyrosine kinase inhibitor, HM781-36B, was investigated using LC/ESI-ion trap MS, revealing multiple metabolic pathways including dihydroxylation and demethylation as major routes. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the absolute stereochemistry and conformation of complex molecules.
The application of X-ray crystallography has been crucial in confirming the structures of various fused pyrimidine systems. For example, the structure of a tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was unequivocally confirmed by X-ray diffraction analysis. researchgate.net In another study, the rational design of novel colchicine (B1669291) binding site inhibitors based on a heterocyclic fused pyrimidine scaffold was guided and confirmed by resolving the X-ray co-crystal structures of the compounds in complex with tubulin. nih.gov This level of structural detail is critical for understanding structure-activity relationships and for guiding further drug design efforts. nih.gov The crystal structures of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been determined to understand their molecular and crystal properties. rsc.org
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.gov This method allows for precise measurement of molecular dimensions, including bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. nih.gov For derivatives of this compound, this technique is crucial for establishing the absolute configuration of chiral centers and defining the spatial arrangement of substituents on the bicyclic core.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. researchgate.net This diffraction pattern contains the information required to calculate the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built and refined. researchgate.net
While a specific crystal structure for the parent this compound is not detailed in the provided search results, the application of this technique to closely related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine derivatives, has been successfully demonstrated. rcsb.org Such studies confirm the chemical structure and provide insights into the molecular geometry that can be extrapolated to the pyrido[4,3-d]pyrimidine scaffold. rcsb.org The data obtained from these analyses are critical for structure-activity relationship (SAR) studies, where minor changes in conformation can lead to significant differences in biological activity.
| Parameter | Description | Example Value/Information |
| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The group of symmetry operations that describes the crystal lattice and the arrangement of molecules. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c (Å); α, β, γ (°) |
| Resolution | The level of detail obtained from the diffraction data, measured in angstroms (Å). | 1.90 Å nih.gov |
| R-factor (R-work) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.171 nih.gov |
| R-free | A cross-validation metric to ensure the model is not over-fitted to the data. | 0.215 nih.gov |
Co-crystallization with Biological Targets for Binding Mode Confirmation
A critical step in drug discovery and development is understanding how a molecule interacts with its biological target, such as a protein or enzyme. Co-crystallization followed by X-ray diffraction is a powerful method to visualize these interactions at an atomic level. This involves crystallizing the target protein in the presence of the inhibitor, in this case, a derivative of this compound. The resulting crystal structure reveals the precise binding mode, orientation, and conformation of the inhibitor within the protein's active site.
A significant example is the determination of the crystal structure of human Pim1 kinase, a serine/threonine kinase implicated in cancer, in complex with a pyrido[4,3-d]pyrimidine derivative, SKI-O-068. rcsb.orgacs.org This study provided a detailed snapshot of the inhibitor nestled in the ATP-binding pocket of the enzyme. acs.org The analysis of the co-crystal structure revealed that the binding mode of this inhibitor was distinct from that of other known inhibitors with different scaffolds. rcsb.orgacs.org
The pyrido[4,3-d]pyrimidin-5(6H)-one moiety of SKI-O-068 was identified as a key component of its interaction with the kinase. rcsb.org Such detailed structural information is invaluable for medicinal chemists, as it provides a rational basis for the design of new, more potent, and selective inhibitors. For instance, the binding mode analysis of the SKI-O-068-Pim1 complex suggested that introducing functional groups capable of forming direct interactions with specific amino acid residues, such as Lys67, could lead to optimized inhibitors. rcsb.orgacs.org Similarly, structure-based design has been used to develop 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as inhibitors of histone lysine (B10760008) demethylases (KDMs), where the pyrido-pyrimidinone scaffold interacts with the active site metal ion. nih.govencyclopedia.pub
Table 2: Key Interactions of a Pyrido[4,3-d]pyrimidine Derivative (SKI-O-068) with Pim1 Kinase
| Interacting Moiety of Inhibitor | Interacting Residue in Pim1 Kinase | Type of Interaction |
| Pyrido[4,3-d]pyrimidin-5(6H)-one | Hinge region residues | Hydrogen bonding |
| Trifluoromethyl benzene (B151609) moiety | Gatekeeper residue (e.g., Met) | Hydrophobic |
| Cyclohexanamine moiety | Solvent-exposed region | van der Waals |
| General | Active site pocket | Shape complementarity |
Other Advanced Spectroscopic Methods (e.g., Infrared, Vibrational Spectroscopy)
Beyond X-ray crystallography, a suite of other advanced spectroscopic techniques is employed to characterize this compound and its derivatives. Infrared (IR) and Raman spectroscopy are particularly useful for probing the vibrational modes of a molecule. These techniques provide a "fingerprint" of the compound based on the absorption or scattering of infrared radiation by its chemical bonds.
The IR spectrum of a pyrido[4,3-d]pyrimidin-4-one derivative will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For example, the carbonyl (C=O) stretching vibration of the pyrimidinone ring typically appears as a strong band in the region of 1640-1700 cm⁻¹. The N-H stretching vibrations of the pyrimidine and pyridine rings, if present, are observed at higher frequencies, generally above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Studies on related tetrahydropyridopyrimidine derivatives have shown that the frequency and intensity of the C=O stretching bands can be influenced by factors such as frequency coupling and molecular conformation (O-cis, O-trans). google.com Furthermore, vibrational analyses of similar heterocyclic systems, like 4-amino pyrazolo(3,4-d)pyrimidine, have been conducted using a combination of experimental FTIR and Raman data with theoretical calculations (ab initio and DFT methods) to achieve a complete assignment of the fundamental vibrational modes. This combined experimental and theoretical approach provides a deep understanding of the vibrational properties of the molecule.
Table 3: Characteristic Vibrational Frequencies for Pyrimidine and Related Derivatives (Note: These are typical ranges and specific values may vary based on substitution and solid-state effects.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source Reference(s) |
| C-H Stretching (aromatic) | 3032 - 3090 | |
| N-H Stretching | > 3000 | - |
| C=O Stretching | 1642 - 1663 | |
| C=N and C=C Ring Stretching | 1400 - 1600 | |
| C-OH Stretching | 1282 - 1332 | |
| N-H Out-of-plane Bending | ~870 - 896 | |
| C-OH In-plane Bending | ~622 |
Intellectual Property and Patent Landscape
Patenting of Novel Synthetic Routes and Intermediates
The synthesis of the 1H-pyrido[4,3-d]pyrimidin-4-one core and its analogs is a key area of patent activity. Researchers have developed and patented various synthetic strategies to access this privileged structure.
One common approach involves the cyclization of substituted 4-aminonicotinic acid derivatives. rsc.org For instance, treatment of a pyrido[4,3-d] google.comsemanticscholar.orgoxazin-4-one or an ethyl 4-amidonicotinate with amines can yield a 4-amidonicotinamide. rsc.org This intermediate can then be cyclized through prolonged exposure to the amine or by heating to form the desired pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org
Patents also cover the preparation of crucial intermediates. For example, the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives often involves the use of protecting groups and multi-step reaction sequences. google.com A patented process describes the reaction of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with an amino-pyrrolidine derivative, followed by deprotection and subsequent reaction with a halide to introduce further diversity. google.com Such detailed synthetic routes and the novel intermediates generated are frequently the subject of patent claims to secure intellectual property rights over a specific chemical space.
Furthermore, patent applications disclose the synthesis of various substituted pyrido[4,3-d]pyrimidine (B1258125) compounds and their intermediates, highlighting the ongoing innovation in the chemical synthesis of this class of compounds. google.com These patents often claim not only the final compounds but also the novel intermediates and the processes for their preparation. google.com
Patenting of Novel Pre-clinical Applications and Biological Targets
A significant portion of the patent literature for this compound derivatives is dedicated to their preclinical applications and the identification of their biological targets. This underscores the therapeutic promise of this compound class across various diseases.
Oncology: A primary focus of patenting activity is in the field of oncology. Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been patented as inhibitors of several key proteins implicated in cancer progression.
Kinase Inhibitors: Many patents describe these compounds as potent kinase inhibitors. For example, derivatives have been patented as Wee1 inhibitors, a critical regulator of the cell cycle, demonstrating cytotoxicity in cancer cell lines. nih.gov Others have been developed as inhibitors of mTOR kinase and have been investigated in clinical trials for the treatment of various cancers, including lymphoma and solid tumors. nih.gov The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a related isomer, is found in Palbociclib, an FDA-approved CDK4/6 inhibitor for breast cancer. nih.gov
EGFR Inhibitors: The pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been incorporated into molecules designed as inhibitors of the epidermal growth factor receptor (EGFR), including mutant forms like EGFRT790M that confer resistance to treatment. nih.gov
Other Cancer-Related Targets: Patents also cover the use of these compounds as inhibitors of other targets such as Abl1/Src kinase for leukemia. nih.gov Furthermore, derivatives of the related pyrimido[4,5-d]pyrimidine (B13093195) scaffold have been patented for their potential anticancer activity against breast and lung cancer. justia.com
Inflammatory and Autoimmune Diseases: The immunomodulatory potential of pyrido[4,3-d]pyrimidine derivatives has also been a subject of patenting.
HPK1 Inhibitors: Tetrahydropyrido[3,4-d]pyrimidines have been patented as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T cell activation. nih.gov By inhibiting HPK1, these compounds can enhance T cell function, suggesting their utility in treating cancer and autoimmune diseases. nih.gov
Anti-allergic Agents: Earlier patents described pyrido[4,3-d]pyrimidine derivatives with anti-allergic properties, useful for conditions like bronchial asthma and allergic rhinitis. google.com
Neurodegenerative Diseases: There is emerging interest in the application of pyridopyrimidine derivatives for neurodegenerative disorders.
Alzheimer's Disease: While not directly focused on the this compound isomer, patents for other pyridopyrimidine scaffolds highlight their potential in treating Alzheimer's disease by targeting kinases like MAP-activated protein kinase 2 (MK2) and DYRK1A/DYRK1B. semanticscholar.orgnih.gov
The extensive patenting of novel applications and biological targets for the this compound scaffold and its isomers demonstrates the significant and ongoing research and development efforts to translate the therapeutic potential of these compounds into clinical realities.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation 1H-pyrido[4,3-d]pyrimidin-4-one Analogues
The development of next-generation analogues of the pyrido[4,3-d]pyrimidin-4-one scaffold is a highly active area of research, driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Medicinal chemists are employing various strategies, including structural modifications and scaffold hopping, to create novel derivatives that can overcome the limitations of earlier compounds, such as off-target effects or the development of resistance.
A significant focus has been on modifying the core to target specific protein kinases implicated in cancer. For instance, researchers have designed and synthesized new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov One such derivative, compound 8a , demonstrated high inhibitory activity against both EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov This work highlights a strategy of extending the core structure to include features that enhance binding to the kinase active site. nih.gov
Similarly, the related pyrido[3,4-d]pyrimidine (B3350098) core has been explored for inhibiting Monopolar Spindle Kinase 1 (MPS1), a crucial regulator of the cell cycle. acs.org Through a structure-based hybridization approach, a potent and selective inhibitor, 34h , was developed. acs.org This compound not only showed excellent biochemical potency but also had a favorable pharmacokinetic profile in rodents, demonstrating effective inhibition of MPS1 activity in vivo. acs.org
Further diversification of the pyridopyrimidine scaffold has led to the discovery of inhibitors for other important kinase targets. A series of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives were identified as new inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and a promising target for cancer immunotherapy. researchgate.net In another study, structure-guided design was used to develop selective inhibitors of Mammalian STE20-like (MST) kinases 3 and 4, resulting in compounds like MR24 and MR30 based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. biorxiv.orgcris.fi These compounds showed high potency and selectivity over the closely related MST1/2 kinases. biorxiv.org
These examples underscore a clear trend: the future of pyridopyrimidinone development lies in creating highly tailored molecules. By systematically modifying the core and its substituents, researchers are generating next-generation analogues that target a diverse range of kinases and other proteins with high precision, paving the way for new therapeutic agents.
Table 1: Examples of Next-Generation Pyrido[4,3-d]pyrimidin-4-one Analogues and Isomers
Compound Core Scaffold Target Key Finding Reference Compound 8a Pyrido[2,3-d]pyrimidin-4(3H)-one EGFRWT, EGFRT790M Potent dual inhibitor with IC50 values of 0.099 µM (WT) and 0.123 µM (T790M). biorxiv.org Compound 34h Pyrido[3,4-d]pyrimidine MPS1 Kinase Potent and selective inhibitor with a satisfactory pharmacokinetic profile in rodents. mdpi.com MR24 / MR30 Pyrido[2,3-d]pyrimidin-7(8H)-one MST3/4 Kinases High potency and selectivity for MST3/4 over MST1/2, enabling study of distinct kinase functions. Compound 8u Pyrido[2,3-d]pyrimidin-7-one SOS1 Showed activity comparable to known SOS1 inhibitors and synergistic effects with KRAS inhibitors.
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)
While historically investigated for their effects on well-established targets like EGFR, recent pre-clinical research has demonstrated that the versatile pyridopyrimidine scaffold can be adapted to inhibit a range of novel biological targets, opening up new therapeutic avenues.
A notable emerging target is the Wee1 kinase, a critical regulator of the cell cycle G2-M checkpoint. nih.gov A series of novel pyrido[4,3-d]pyrimidinone derivatives were identified as potent Wee1 inhibitors, with IC50 values as low as 19 nM. nih.gov The lead compound from this series, compound 34 , induced cancer cell apoptosis and demonstrated significant selectivity, suggesting its potential as a new type of anticancer agent. nih.gov
The family of phosphodiesterases (PDEs) represents another promising, less-explored target class for these compounds. Elevated PDE levels are found in various tumors, making PDE inhibitors potential anticancer drugs. nih.gov Studies on related pyridine (B92270) derivatives have shown a direct correlation between PDE3 inhibition and anticancer activity, suggesting that the pyrido[4,3-d]pyrimidin-4-one scaffold could be optimized to create selective PDE inhibitors for oncology. nih.gov
Furthermore, the field of cancer immunotherapy has unveiled new targets for which pyridopyrimidinones are being investigated. Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity. researchgate.net Recently, derivatives based on the isomeric 1H-pyrazolo[3,4-d]pyrimidine and 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffolds have been reported as potent HPK1 inhibitors, highlighting the potential for developing novel immunotherapies. researchgate.net
Beyond oncology, the unique structural features of 3,4-dihydro-2(1H)-pyridones, which are key building blocks for the pyrido[4,3-d]pyrimidin-4-one system, make them valuable for constructing diverse molecular architectures. mdpi.com This versatility allows for the exploration of a wide chemical space and the potential discovery of compounds active against a multitude of biological targets in various disease areas, which remain to be fully explored in pre-clinical models.
Table 2: Novel Pre-clinical Biological Targets for Pyrido[4,3-d]pyrimidin-4-one and Related Scaffolds
Novel Target Therapeutic Area Scaffold/Derivative Pre-clinical Finding Reference Wee1 Kinase Oncology Pyrido[4,3-d]pyrimidinone Potent and selective inhibition (IC50 = 19 nM), leading to cancer cell apoptosis. cris.fi Phosphodiesterase-3 (PDE3) Oncology Pyridine derivatives Strong correlation found between PDE3A inhibition and cytotoxic effects on cancer cell lines. nih.gov Hematopoietic Progenitor Kinase 1 (HPK1) Cancer Immunotherapy 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one Identified as a promising target to enhance antitumor immunity via T-cell regulation. researchgate.net Mammalian STE20-like (MST) Kinases 3/4 Oncology Pyrido[2,3-d]pyrimidin-7(8H)-one Selective inhibition led to G1 phase cell cycle arrest, pointing to distinct roles from MST1/2. SOS1 Oncology (KRAS-mutated cancers) Pyrido[2,3-d]pyrimidin-7-one Inhibition of the SOS1-KRAS interaction, synergistic effects with direct KRAS inhibitors.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new this compound analogues. jddtonline.infonih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the traditionally slow and expensive drug discovery process. nih.gov
One key application of AI/ML is in the initial stages of drug discovery, including target identification and hit generation. jddtonline.info AI algorithms can analyze biological and chemical data to propose novel targets for the pyridopyrimidinone scaffold or perform large-scale virtual screenings of compound libraries to identify initial hits with a higher probability of success. nih.govnih.gov
In the hit-to-lead and lead optimization phases, ML models are becoming indispensable. These models can be trained to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel pyridopyrimidinone designs before they are synthesized. jddtonline.info This predictive power allows chemists to prioritize the synthesis of compounds with the most promising drug-like properties, saving time and resources. researchgate.net For example, AI can be used to predict the kinase selectivity profile of a new analogue or to design a molecule that avoids specific metabolic liabilities.
Furthermore, AI is being applied to the challenge of chemical synthesis itself. mit.edu ML models can assist in retrosynthetic analysis, proposing efficient synthetic routes for complex target molecules based on the pyridopyrimidinone core. mit.edu This can reduce the time spent on developing and optimizing synthetic pathways in the lab. mit.edu The use of AI in this context can help identify more efficient, cost-effective, and sustainable synthetic strategies. researchgate.netmit.edu As the volume and quality of chemical and biological data continue to grow, the role of AI and ML in guiding the discovery of next-generation this compound-based therapeutics will undoubtedly expand. nih.gov
Green Chemistry Approaches in Synthesis
The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. rasayanjournal.co.in These approaches offer significant advantages over traditional synthetic methods, often leading to higher yields, shorter reaction times, and a reduction in hazardous waste. rasayanjournal.co.inresearchgate.net
One prominent green strategy is the use of microwave-assisted synthesis. rasayanjournal.co.inresearchgate.net This technique can dramatically shorten reaction times from hours to minutes and often improves product yields. For example, a microwave-promoted, one-pot strategy was successfully used to synthesize differentially functionalized spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives, demonstrating the power of this method for creating complex heterocyclic systems efficiently. researchgate.net
Another key green approach is the development of multicomponent reactions (MCRs). rasayanjournal.co.inresearchgate.net MCRs allow for the synthesis of complex molecules like pyridopyrimidines in a single step from three or more starting materials, which improves atom economy and reduces the need for intermediate purification steps. The use of environmentally benign solvents, such as water or ethanol, or even solvent-free conditions, further enhances the green credentials of these syntheses. researchgate.netresearchgate.net For instance, an efficient synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives was achieved using an iodine catalyst in aqueous media. scichemj.org
The use of novel and reusable catalysts is also a cornerstone of green synthesis. Heterogeneous catalysts like Zirconium dioxide (ZrO2) nanoparticles have been employed for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, offering high yields and easy catalyst recovery. researchgate.netresearchgate.net These modern synthetic methods represent a significant step forward, enabling the production of pyridopyrimidinone-based compounds through processes that are not only scientifically advanced but also environmentally responsible. rasayanjournal.co.in
Table 3: Comparison of Green Chemistry Approaches for Pyridopyrimidine Synthesis
Green Chemistry Technique Description Advantages Example Application Microwave-Assisted Synthesis Using microwave irradiation to heat reaction mixtures. Drastically reduced reaction times, improved yields, cleaner reactions. Used for rapid, one-pot synthesis of functionalized pyridine derivatives. nih.gov Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form the final product. High atom economy, reduced waste, simplified workup, operational simplicity. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives in aqueous ethanol. researchgate.net Use of Green Catalysts Employing non-toxic, reusable catalysts to promote reactions. Reduced environmental impact, catalyst can be recovered and reused, high efficiency. ZrO2 nanoparticles used as a heterogeneous catalyst for pyrido[2,3-d]pyrimidine synthesis. nih.gov Aqueous/Solvent-Free Conditions Using water as a solvent or running reactions without any solvent. Eliminates hazardous organic solvents, simplifies product isolation, lower cost. Iodine-catalyzed synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones in water. researchgate.net
Advanced Delivery Systems for Pre-clinical Investigational Compounds
While the intrinsic activity of this compound analogues is critical, their ultimate therapeutic success in pre-clinical models often depends on overcoming pharmacokinetic challenges such as poor solubility, limited stability, and inadequate bioavailability. nih.gov Advanced drug delivery systems (DDS), particularly those based on nanotechnology, offer promising solutions to these issues. nih.gov
Nanoencapsulation, which involves entrapping the active compound within a nanoparticle carrier, is a leading strategy. nih.gov Polymeric nanoparticles, liposomes, and micelles can be engineered to protect the pyridopyrimidinone derivative from premature degradation in the harsh environment of the gastrointestinal tract or the bloodstream. nih.govnih.gov This protection can significantly enhance the compound's stability and circulation time. For purine (B94841) derivatives, which are structurally related to pyridopyrimidines, polymeric nanoparticles have been shown to diminish toxicity and improve therapeutic effects. nih.gov
These delivery systems can also improve the oral bioavailability of investigational compounds. nih.gov By increasing the solubility and dissolution rate of poorly water-soluble pyridopyrimidinone analogues and promoting their absorption across intestinal barriers, nanoparticles can enable effective oral administration, a highly desirable feature for future medicines. nih.gov
Furthermore, advanced DDS can be designed for targeted delivery. By modifying the surface of nanoparticles with specific ligands (e.g., antibodies or peptides), the drug-loaded carrier can be directed to specific cells or tissues, such as a tumor site. This targeting capability can increase the drug concentration at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing potential side effects. nih.gov As new, potent this compound derivatives are discovered, the parallel development of suitable advanced delivery systems will be crucial for translating their pre-clinical potential into viable therapeutic candidates. youtube.com
Compound Index
Table 4: List of Compounds Mentioned
Q & A
Q. What are the common synthetic routes for preparing 1H-pyrido[4,3-d]pyrimidin-4-one, and how can reaction efficiency be optimized?
The synthesis of this compound derivatives typically involves cyclization reactions starting from aminopyridine precursors. A widely used method is the one-pot three-component reaction (e.g., combining 2-aminopyridine derivatives, aldehydes, and ketones), which achieves cyclization under basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) . Oxidation of dihydro intermediates (e.g., using iodine in DMSO) is another critical step to yield the pyrimidinone core . To optimize efficiency, researchers should:
- Adjust stoichiometric ratios (e.g., 1.2 equivalents of aldehyde to 1 equivalent of aminopyridine).
- Screen bases (e.g., K₃PO₄ vs. NaOH) to improve cyclization yields.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH peaks near δ 10–12 ppm) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., keto-enol tautomerism in fluorinated analogs) .
- Mass spectrometry (HRMS) : Confirms molecular weights and fragmentation patterns.
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹).
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during the synthesis of this compound derivatives?
Low yields often arise from incomplete cyclization or competing side reactions. Strategies include:
- Solvent optimization : Replace water with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to accelerate ring closure.
- Temperature control : Gradual heating (e.g., 80°C → 100°C) to stabilize reactive intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
Q. How do substituent variations at specific positions influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that:
- Position 2 : Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial activity by increasing electrophilicity .
- Position 3 : Bulky substituents (e.g., isopropyl) reduce metabolic degradation, improving pharmacokinetics .
- Position 6 : Thioxo groups improve binding to kinase ATP pockets (e.g., CRF-1 receptor antagonists) .
- Position 8 : Fluorination increases blood-brain barrier penetration in CNS-targeted compounds .
Q. When encountering conflicting literature data on reaction mechanisms for forming this compound, what strategies can validate proposed pathways?
To resolve contradictions:
- Isotopic labeling : Use ¹³C-labeled intermediates to trace cyclization steps via NMR .
- Kinetic studies : Compare rate constants under varying conditions (e.g., pH, solvent) to identify rate-determining steps.
- Computational modeling : Apply DFT calculations to assess the feasibility of proposed intermediates .
- Cross-validation : Reproduce methods from multiple sources (e.g., one-pot vs. stepwise syntheses) and compare yields/spectral data .
Methodological Considerations
Q. What purification strategies are recommended for isolating this compound derivatives with high purity?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → CH₂Cl₂/MeOH).
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., diastereomers or oxidation byproducts) .
Q. How can researchers mitigate hazards associated with handling reactive intermediates in this compound synthesis?
- Safety protocols : Use inert atmospheres (N₂/Ar) for air-sensitive steps (e.g., thiolation reactions) .
- Waste management : Neutralize acidic/basic waste streams before disposal.
- Personal protective equipment (PPE) : Wear nitrile gloves and face shields when handling corrosive reagents (e.g., POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
